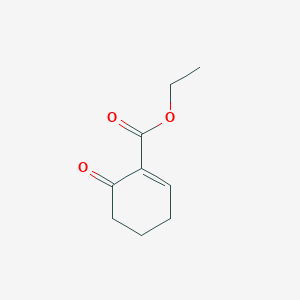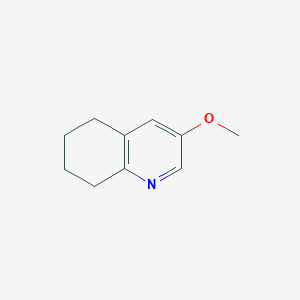
3-Methoxy-5,6,7,8-tetrahydroquinoline
Overview
Description
3-Methoxy-5,6,7,8-tetrahydroquinoline is an organic compound . It has a molecular formula of C10H13NO and a molecular weight of 163.219 g/mol .
Synthesis Analysis
The synthesis of 3-Methoxy-5,6,7,8-tetrahydroquinoline has been referenced in The Journal of Organic Chemistry . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Molecular Structure Analysis
The molecular structure of 3-Methoxy-5,6,7,8-tetrahydroquinoline can be represented by the SMILES string: COC1=CC2=C (CCCC2)N=C1 .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . In the literature, a number of established protocols have been reported for the synthesis of quinoline ring, which can be altered to produce a number of differently substituted quinolines .Scientific Research Applications
Tubulin-Polymerization Inhibitors
3-Methoxy-5,6,7,8-tetrahydroquinoline derivatives have been explored for their potential in inhibiting tubulin polymerization. For example, compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have shown promising results as tubulin-polymerization inhibitors, particularly targeting the colchicine site on tubulin. These compounds exhibit potent in vitro cytotoxic activity and significant potency against tubulin assembly, indicating their potential in cancer therapy (Wang et al., 2014).
Antifungal Activity
Tetrahydroquinoline derivatives demonstrate notable antifungal properties. For instance, compounds with a methoxy group, such as those in the tetrahydroquinoline class, have shown effectiveness against phytopathogenic fungi. These findings suggest their applicability in managing plant diseases and potentially contributing to agriculture and plant pathology (Gutiérrez et al., 2012).
Molecular Docking Studies
Tetrahydroquinolines, including those with methoxy groups, have been subject to molecular docking studies to evaluate their interaction with various proteins. These studies shed light on their potential therapeutic applications, particularly in targeting proteins related to cancer, inflammation, cholesterol ester transferases, and microbial proteins (Nair et al., 2014).
Fluorescent Labeling Reagents
Compounds derived from tetrahydroquinolines, such as 6-methoxy-4-quinolone, have been identified as stable fluorophores with strong fluorescence across a wide pH range. This characteristic makes them suitable for biomedical analysis and as fluorescent labeling reagents, indicating their applicability in biochemical and medical research (Hirano et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline and its derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders. This has resulted in the development of novel quinoline analogs with potent biological activity .
properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGNNHBGVMLQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456506 | |
| Record name | 3-methoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405174-69-8 | |
| Record name | 3-methoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)

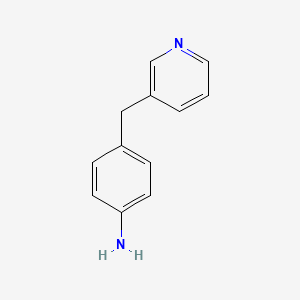
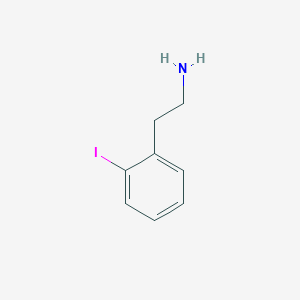

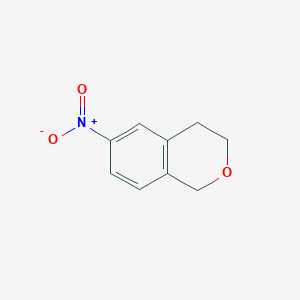
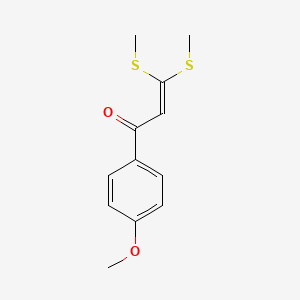
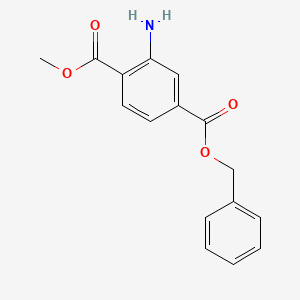
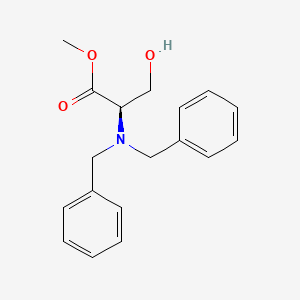


![1,1'-Oxybis[4-nitro-2-trifluoromethylbenzene]](/img/structure/B1624542.png)
![N,N-Bis((R)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1624544.png)
